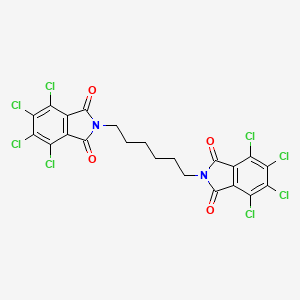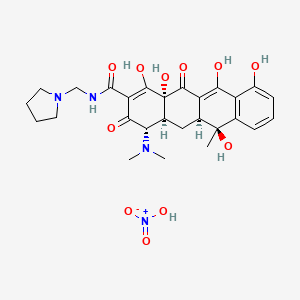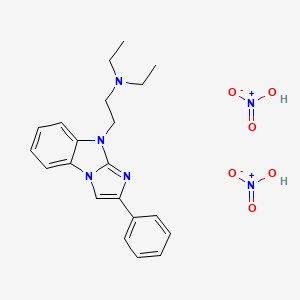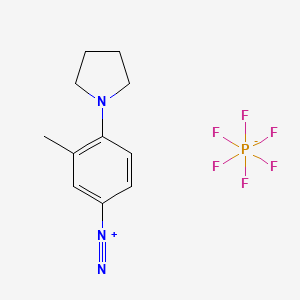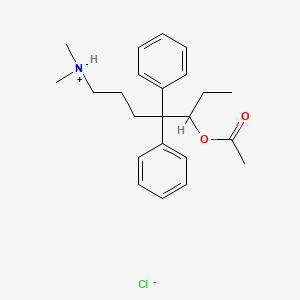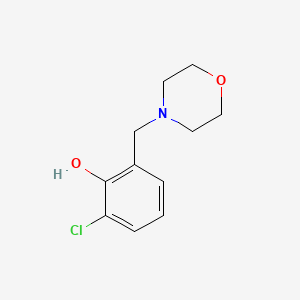![molecular formula C40H58O2 B13778760 {2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)
{2-Ethylhexyloxy}-1,4-phenylene)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Ethylhexyloxy}-1,4-phenylene is a compound that belongs to the family of phenylene derivatives It is known for its unique chemical structure, which includes an ethylhexyloxy group attached to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Ethylhexyloxy}-1,4-phenylene typically involves the reaction of 1,4-dibromobenzene with 2-ethylhexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of {2-Ethylhexyloxy}-1,4-phenylene follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
{2-Ethylhexyloxy}-1,4-phenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
{2-Ethylhexyloxy}-1,4-phenylene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conductive polymers and organic semiconductors.
Photovoltaics: The compound is incorporated into organic photovoltaic cells to enhance their efficiency and stability.
Sensors: It is used in the development of chemical sensors for detecting gases and other analytes.
Biomedical Applications: Research is ongoing to explore its potential in drug delivery systems and bioimaging.
Mécanisme D'action
The mechanism by which {2-Ethylhexyloxy}-1,4-phenylene exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions influence the electronic structure and reactivity of the compound, making it suitable for applications in organic electronics and photovoltaics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]: This compound is a derivative of {2-Ethylhexyloxy}-1,4-phenylene and is widely used in organic light-emitting diodes (OLEDs) and solar cells.
Poly[2,5-bis(2-ethylhexyloxy)-1,4-phenylenevinylene]: Another similar compound with applications in organic electronics.
Uniqueness
{2-Ethylhexyloxy}-1,4-phenylene stands out due to its specific electronic properties and solubility in organic solvents. These characteristics make it particularly suitable for use in advanced materials and devices where high performance and stability are required.
Propriétés
Formule moléculaire |
C40H58O2 |
|---|---|
Poids moléculaire |
570.9 g/mol |
Nom IUPAC |
2-[5-(2-ethylhexoxy)-2-methoxycyclohexa-1,3-dien-1-yl]-9,9-dihexylfluorene |
InChI |
InChI=1S/C40H58O2/c1-6-10-13-17-26-40(27-18-14-11-7-2)37-21-16-15-20-34(37)35-24-22-32(28-38(35)40)36-29-33(23-25-39(36)41-5)42-30-31(9-4)19-12-8-3/h15-16,20-25,28,31,33H,6-14,17-19,26-27,29-30H2,1-5H3 |
Clé InChI |
PHLHUNZLRYCGLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C=CC(C4)OCC(CC)CCCC)OC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


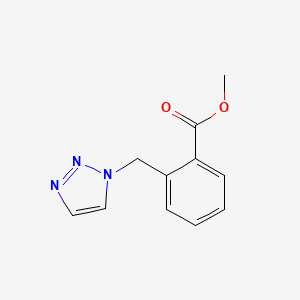
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
